Cas no 1193090-76-4 (7-Azabicyclo[2.2.1]heptane-1-carbonitrile)
7-Azabicyclo[2.2.1]heptane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 7-Azabicyclo[2.2.1]heptane-1-carbonitrile
- AKOS006354857
- F53319
- SY263267
- MFCD19220918
- SCHEMBL1203253
- 1193090-76-4
-
- MDL: MFCD19220918
- Inchi: 1S/C7H10N2/c8-5-7-3-1-6(9-7)2-4-7/h6,9H,1-4H2
- InChI Key: DSAQJGKQAQQZEM-UHFFFAOYSA-N
- SMILES: N1C2CCC1(C#N)CC2
Computed Properties
- Exact Mass: 122.084398327g/mol
- Monoisotopic Mass: 122.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 35.8Ų
7-Azabicyclo[2.2.1]heptane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04513-1g |
7-Azabicyclo[2.2.1]heptane-1-carbonitrile |
1193090-76-4 | 95% | 1g |
$1160 | 2023-09-07 | |
| abcr | AB555900-250 mg |
7-Azabicyclo[2.2.1]heptane-1-carbonitrile; . |
1193090-76-4 | 250MG |
€1,048.30 | 2022-07-28 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04513-5g |
7-Azabicyclo[2.2.1]heptane-1-carbonitrile |
1193090-76-4 | 95% | 5g |
$3500 | 2023-09-07 | |
| eNovation Chemicals LLC | D780111-1g |
7-Azabicyclo[2.2.1]heptane-1-carbonitrile |
1193090-76-4 | 95% | 1g |
$1380 | 2023-09-03 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04513-1g |
7-Azabicyclo[2.2.1]heptane-1-carbonitrile |
1193090-76-4 | 95 | 1g |
$1160 | 2023-02-23 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04513-5g |
7-Azabicyclo[2.2.1]heptane-1-carbonitrile |
1193090-76-4 | 95 | 5g |
$3500 | 2023-02-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539237-1g |
7-Azabicyclo[2.2.1]Heptane-1-carbonitrile |
1193090-76-4 | 98% | 1g |
¥10608.00 | 2024-08-09 |
7-Azabicyclo[2.2.1]heptane-1-carbonitrile Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 7-Azabicyclo[2.2.1]heptane-1-carbonitrile
7-Azabicyclo[2.2.1]heptane-1-carbonitrile: A Comprehensive Overview
The compound 7-Azabicyclo[2.2.1]heptane-1-carbonitrile, also known by its CAS number 1193090-76-4, is a bicyclic amine derivative with a nitrile functional group. This compound belongs to the class of azabicyclic compounds, which are characterized by their nitrogen-containing bridged ring systems. The structure of 7-Azabicyclo[2.2.1]heptane-1-carbonitrile consists of a bicyclo[2.2.1]heptane framework with a nitrogen atom at the 7-position and a nitrile group at the 1-position, making it a unique molecule with potential applications in various fields.
The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carbonitrile involves multi-step organic reactions, often starting from readily available starting materials such as cyclohexanone or other cyclic ketones. The key steps typically include ring-forming reactions, such as the formation of the bicyclic system through intramolecular cyclization, followed by functional group transformations to introduce the nitrile group at the desired position.
Recent studies have highlighted the potential of azabicyclic compounds in drug discovery, particularly in the development of agents targeting the central nervous system (CNS). The bicyclic structure of 7-Azabicyclo[2.2.1]heptane-1-carbonitrile provides a rigid framework that can interact with specific protein targets, making it a promising candidate for modulating receptor activity or enzyme function.
In terms of chemical properties, 7-Azabicyclo[2.2.1]heptane-1-carbonitrile exhibits good stability under standard conditions, although it may undergo reactions under specific conditions such as acidic or basic environments due to the presence of reactive functional groups like the nitrile group.
The nitrile group in this compound can be further functionalized to introduce additional substituents, thereby expanding its chemical versatility and potential applications in medicinal chemistry and materials science.
In summary, 7-Azabicyclo[2.2.1]heptane-1-carbonitrile, CAS number 1193090-76-4, is a versatile bicyclic amine derivative with promising applications in drug discovery and organic synthesis.
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